1-(3-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-1-yl)ethanone
Overview
Description
1-(3-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-1-yl)ethanone is a chemical compound with the molecular formula C12H16ClN3O . It is used for pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of this compound is determined by its molecular formula, C12H16ClN3O . The structure includes a 6-chloro-2-methylpyrimidin-4-yl group attached to a piperidin-1-yl group through a carbon atom, which is also attached to an ethanone group .Physical And Chemical Properties Analysis
This compound is an off-white to pale-yellow to yellow-brown solid . More detailed physical and chemical properties are not available in the current resources.Scientific Research Applications
Microwave Assisted Synthesis and Antibacterial Activity
1-(3-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-1-yl)ethanone has been utilized in the microwave-assisted synthesis of various compounds, leading to products with potential antibacterial activity. For instance, its derivative, 1-(4-(piperidin-1-yl) phenyl) ethanone, synthesized under microwave irradiation, showed promising antibacterial properties (Merugu, Ramesh, & Sreenivasulu, 2010).
Synthesis and Characterization in Organic Chemistry
In another study, derivatives of this compound were synthesized and characterized using various techniques, including IR, NMR, and MS studies. These derivatives have been analyzed for their thermal stability and molecular structures, providing insights into their potential applications in organic chemistry and materials science (Govindhan et al., 2017).
Applications in Catalytic Behavior and Material Science
Further research has explored the use of this compound in the synthesis of complex organic compounds that show catalytic activities. For example, compounds synthesized using this chemical have been studied for their catalytic behavior towards ethylene reactivity, indicating potential applications in material science and industrial chemistry (Sun et al., 2007).
Synthesis of Novel Heterocyclic Compounds
The compound has also been used in the synthesis of novel heterocyclic compounds containing both tetrazoles and piperidine nuclei. These synthesized compounds were evaluated for their antimicrobial activity, suggesting their utility in the development of new pharmaceuticals (Elavarasan, Bhakiaraj, & Gopalakrishnan, 2014).
Role in Developing Imaging Agents for Brain Studies
Additionally, derivatives of this compound have been synthesized and evaluated as imaging agents for the norepinephrine transporter in the brain. This research indicates its potential in developing new tools for brain imaging and neurological studies (Musachio et al., 2006).
properties
IUPAC Name |
1-[3-(6-chloro-2-methylpyrimidin-4-yl)piperidin-1-yl]ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN3O/c1-8-14-11(6-12(13)15-8)10-4-3-5-16(7-10)9(2)17/h6,10H,3-5,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNFMOEDFJBKTIL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)C2CCCN(C2)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.